![molecular formula C12H18N2 B8684401 1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE](/img/structure/B8684401.png)
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the 3-Methylphenyl Group: This step involves the functionalization of the pyrrolidine ring with a 3-methylphenyl group, which can be achieved through various substitution reactions.
Addition of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-[(2R)-1-(3-METHYLPHENYL)-2-PYRROLIDINYL]METHANAMINE can be compared with other similar compounds, such as:
[(2R)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine: This compound has a similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group.
Pyrrolidine Derivatives: Other pyrrolidine derivatives with different substituents on the ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C12H18N2 |
---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
[(2R)-1-(3-methylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H18N2/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13/h2,4-5,8,12H,3,6-7,9,13H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
ZIZCXYOJKAFILH-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2CCC[C@@H]2CN |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCCC2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.